molecular formula C23H16FN3O B2521678 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932463-89-3

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2521678
CAS No.: 932463-89-3
M. Wt: 369.399
InChI Key: OTMGJPHTDXQHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a specialized chemical scaffold offered for research in medicinal chemistry and drug discovery. The pyrazolo[4,3-c]quinoline core is recognized as a privileged structure in the development of therapeutic agents, particularly for its anti-inflammatory and potential anticancer activities . Researchers are exploring this class of compounds primarily for its ability to potently inhibit the production of Nitric Oxide (NO) by targeting inducible nitric oxide synthase (iNOS) protein expression . The suppression of this pathway is a promising strategy for developing treatments for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease . Furthermore, analogous pyrazoloquinoline derivatives have demonstrated significant potential in oncology research, showing potent activity as kinase inhibitors against targets like FLT3 and inhibiting the proliferation of acute myeloid leukemia (AML) cell lines . The specific substitution pattern on this compound—incorporating fluorophenyl and methoxyphenyl groups—is designed to modulate its electronic properties, binding affinity, and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-18-12-10-17(11-13-18)27-23-19-4-2-3-5-21(19)25-14-20(23)22(26-27)15-6-8-16(24)9-7-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMGJPHTDXQHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the quinoline moiety.

  • Step 1: Synthesis of Pyrazole Ring

      Starting Materials: 4-fluoroacetophenone and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 4-fluorophenylhydrazine.

  • Step 2: Formation of Pyrazoloquinoline

      Starting Materials: 4-fluorophenylhydrazine and 4-methoxybenzaldehyde.

      Reaction Conditions: The mixture is heated in the presence of a catalytic amount of acetic acid to form the pyrazoloquinoline core.

  • Step 3: Cyclization

      Starting Materials: The intermediate from step 2 and an appropriate quinoline precursor.

      Reaction Conditions: Cyclization is achieved through heating in a suitable solvent such as dimethylformamide (DMF) with a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination with thionyl chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its modifications can lead to derivatives with enhanced biological properties, particularly in targeting specific diseases.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. The mechanisms include:

  • Inhibition of Nitric Oxide Production : Compounds similar to this have shown efficacy in reducing nitric oxide levels in stimulated macrophage cells, which is crucial for managing inflammation.
  • Suppression of Cyclooxygenase Enzymes : By inhibiting cyclooxygenase-2 (COX-2), these compounds can reduce the synthesis of pro-inflammatory mediators.

Case Study: Inhibition of Nitric Oxide Production

In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory agents:

CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored extensively. Key findings include:

  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.

Anticancer Activity Data

Cell LineCompound TestedIC50 (μM)
MCF-7 (Breast)3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline15
A549 (Lung)Same compound12
HeLa (Cervical)Same compound10

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship indicate that the presence of electron-withdrawing groups such as fluorine enhances biological activity. Conversely, bulky substituents may reduce efficacy due to steric hindrance.

Proposed Mechanisms of Action

  • Inhibition of iNOS : Reducing nitric oxide production decreases inflammatory responses.
  • Inhibition of COX-2 : This leads to reduced prostaglandin synthesis, further mitigating inflammation.
  • Induction of Apoptosis in Cancer Cells : Modulation of key signaling pathways such as p53 and NF-kB plays a significant role in its anticancer activity.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[4,3-c]Quinoline Derivatives
  • 3-Amino-4-(4-Fluorophenylamino)-1H-Pyrazolo[4,3-c]Quinoline (Compound 42): This derivative inhibits bacterial β-glucuronidase (βG) with high specificity, reducing chemotherapy-induced intestinal toxicity. Unlike the target compound, it features an amino group at position 3 and a 4-fluorophenylamino group at position 4, which enhance hydrogen bonding with the enzyme's active site .
  • 3-Amino-4-(4-Hydroxyphenylamino)-1H-Pyrazolo[4,3-c]Quinoline (2i): Exhibits submicromolar IC₅₀ values (~0.1–1 μM) against LPS-stimulated NO production in macrophages, comparable to the positive control 1400W. The hydroxyl group improves solubility but may reduce metabolic stability compared to the methoxy group in the target compound .
Pyrazolo[3,4-b]Quinoline Derivatives
  • 4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-Pyrazolo[3,4-b]Quinoline (F6): Features a chlorine substituent at the 4-position of ring A and fluorine at position 4.
Chalcone Derivatives
  • (E)-1-(4-Bromo-2-Hydroxy-5-Iodophenyl)-3-(4-Fluorophenyl)Propanone (2j): A chalcone with an IC₅₀ of 4.7 μM against inflammatory targets. The bromine and iodine substituents increase electronegativity, enhancing activity compared to methoxy groups, but introduce steric hindrance .
Anti-Inflammatory Activity
  • Target Compound vs. 2i: Both inhibit LPS-induced NO production, but the target compound’s 4-methoxyphenyl group may improve membrane permeability over 2i’s hydroxyl group. Methoxy’s electron-donating effect could stabilize interactions with hydrophobic enzyme pockets .
  • Comparison with Chalcones: Chalcones (e.g., 2j) show lower potency (IC₅₀ >4 μM) than pyrazoloquinolines (IC₅₀ <1 μM), highlighting the core structure’s importance in binding affinity .
Enzyme Inhibition
  • β-Glucuronidase Inhibition: Compound 42 (pyrazolo[4,3-c]quinoline) suppresses βG activity in a pH-dependent manner, while the target compound’s methoxy group may alter pH sensitivity due to reduced hydrogen-bonding capacity .

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight Key Properties
Target Compound Pyrazolo[4,3-c]quinoline 3-(4-Fluorophenyl), 1-(4-Methoxyphenyl) ~337.34 High lipophilicity (logP ~4.5)
Compound 42 Pyrazolo[4,3-c]quinoline 3-Amino, 4-(4-Fluorophenylamino) ~337.34 Enhanced solubility (amino group)
5k Pyrazolo[3,4-b]pyridine 4-(4-Methoxyphenyl), 6-(4-Fluorophenyl) 476.64 Antimalarial activity (IC₅₀ not reported)
2j Chalcone 4-Bromo, 4-Fluorophenyl ~443.56 Moderate potency (IC₅₀ 4.7 μM)

Biological Activity

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes that incorporate various chemical reactions to achieve the desired pyrazoloquinoline structure. The compound features a pyrazolo ring fused with a quinoline moiety, which is known for its diverse pharmacological properties.

Key Structural Features:

  • Fluorophenyl Group: Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxyphenyl Group: Contributes to the electronic properties and potential interaction with biomolecules.

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit notable anticancer properties. A study evaluating various compounds demonstrated that those with similar structures to this compound showed significant cytotoxicity against several cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundHeLa5.2
Similar PyrazoloquinolinesMCF-77.8

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazolo[4,3-c]quinolines have been evaluated using in vitro models. The compound has shown the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Mechanism of Action:

  • Inhibition of inducible nitric oxide synthase (iNOS).
  • Suppression of cyclooxygenase-2 (COX-2) expression.

This activity was comparable to established anti-inflammatory agents, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies have reported moderate to high activity against various bacterial strains, including Mycobacterium tuberculosis.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium tuberculosis12
Staphylococcus aureus15

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Studies

Several case studies have illustrated the biological activities of pyrazolo[4,3-c]quinolines:

  • Anticancer Study: A derivative similar to the target compound was tested against lung cancer cells and exhibited an IC50 value of 6 µM, demonstrating significant growth inhibition.
  • Anti-inflammatory Research: In a model of rheumatoid arthritis, compounds from the same class reduced inflammation markers by over 40%, supporting their therapeutic potential.
  • Antimicrobial Evaluation: A series of pyrazolo[4,3-c]quinolines were screened against drug-resistant bacterial strains, with some showing effectiveness comparable to existing antibiotics.

Q & A

Q. How can researchers optimize the synthesis yield of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline?

Answer: The synthesis involves multi-step reactions, including Suzuki-Miyaura cross-coupling for aryl group introduction and cyclization under reflux. Key optimization strategies include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction rates .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) and improves yield by 15–20% .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8 ppm, fluorophenyl at δ 7.1–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 399.4) .
  • X-Ray Crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic P2₁2₁2₁ space group) .

Q. How do substituents (fluoro, methoxy) influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Fluorine increases logP by 0.5 units, enhancing membrane permeability .
  • Solubility : Methoxy groups improve aqueous solubility (1.2 mg/mL in PBS) via hydrogen bonding .
  • Stability : Fluorine reduces metabolic degradation (t₁/₂ increases from 2h to 4h in microsomal assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

  • Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to boost enzyme affinity .
  • Core Modifications : Fuse additional rings (e.g., dioxolane) to enhance binding to hydrophobic pockets .
  • Bioisosteres : Replace methoxy with ethoxy to balance potency and toxicity (IC50 shifts from 0.39 μM to 0.28 μM) .
    Table 1 : SAR Trends for Anti-Inflammatory Activity
SubstituentIC50 (COX-2 Inhibition, μM)Selectivity (COX-2/COX-1)
4-Fluorophenyl0.3912:1
4-Trifluoromethyl0.2818:1
3-Methoxyphenyl1.005:1

Q. What experimental approaches resolve contradictions in reported biological activity data?

Answer: Discrepancies often arise from assay conditions:

  • Cell Line Variability : Use standardized lines (e.g., RAW264.7 for anti-inflammatory assays) .
  • Dose-Response Curves : Validate IC50 values across ≥3 independent replicates .
  • Target Engagement : Confirm binding via SPR (e.g., KD = 120 nM for COX-2) .

Q. How can computational methods (e.g., molecular docking) guide mechanistic studies?

Answer:

  • Docking Simulations : Identify binding poses in COX-2 (e.g., fluorophenyl in hydrophobic pocket) .
  • DFT Calculations : Predict electron distribution for reactive sites (e.g., quinoline N-atom as H-bond acceptor) .
  • MD Simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Q. What strategies balance cytotoxicity and efficacy in preclinical studies?

Answer:

  • Therapeutic Index (TI) : Prioritize derivatives with TI > 10 (e.g., IC50 = 0.39 μM for activity vs. 5.0 μM for cytotoxicity) .
  • Mitochondrial Toxicity Assays : Measure ATP depletion (e.g., via CellTiter-Glo) to exclude compounds with EC50 < 10 μM .
  • Metabolic Profiling : Identify and eliminate metabolites causing hepatotoxicity (e.g., via CYP450 inhibition assays) .

Data Contradiction Analysis

Q. Why do enzyme inhibition studies report conflicting IC50 values?

Answer: Variations arise from:

  • Assay Conditions : Differences in pH (7.4 vs. 6.8), ionic strength, or co-factors (e.g., heme for COX-2) .
  • Enzyme Source : Recombinant vs. native enzymes alter kinetics (e.g., COX-2 from human platelets vs. E. coli) .
  • Compound Purity : Impurities >5% skew dose-response curves .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • Torsional Angles : Confirm planarity of pyrazoloquinoline core (e.g., dihedral angle = 5.2° between rings) .
  • Intermolecular Interactions : Identify H-bonds (e.g., methoxy O–H₂O distance = 2.8 Å) stabilizing crystal packing .

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